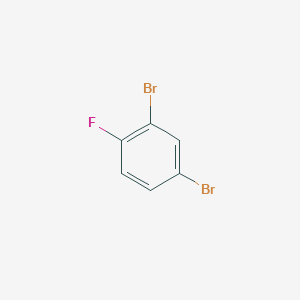













|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([Br:8])[CH:5]=[CH:4][C:3]=1[F:9].[Mg].C[O:12][B:13](OC)[O:14]C.C(O)(=O)C>O1CCCC1.C(OCC)C.O>[OH:12][B:13]([OH:14])[C:2]1[CH:7]=[C:6]([Br:8])[CH:5]=[CH:4][C:3]=1[F:9]
|


|
Name
|
|
|
Quantity
|
12.7 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=CC(=C1)Br)F
|
|
Name
|
|
|
Quantity
|
1.15 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
reactant
|
|
Smiles
|
COB(OC)OC
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred at -78° C. for a further 15 min.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cooled in a water bath
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is warmed to room temperature
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with diethyl ether (x3)
|
|
Type
|
WASH
|
|
Details
|
washed with water
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated under reduced pressure
|
|
Type
|
STIRRING
|
|
Details
|
The residue is stirred with carbon tetrachloride (30 ml)
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled at 0° C
|
|
Type
|
FILTRATION
|
|
Details
|
The crystals of dihydroxy-(5-bromo-2-fluorophenyl)-borane are filtered off
|
|
Type
|
WASH
|
|
Details
|
washed with a little carbon tetrachloride
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
OB(C1=C(C=CC(=C1)Br)F)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |